molecular formula C28H25NO7 B11048879 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11048879
M. Wt: 487.5 g/mol
InChI Key: LFHSAXWUKHLPIM-UHFFFAOYSA-N
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Description

3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including benzodioxole, hydroxy, oxo, chromen, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Chromen Derivative: This step involves the condensation of salicylaldehyde with appropriate ketones under acidic or basic conditions.

    Coupling Reactions: The benzodioxole and chromen derivatives are coupled using reagents like Grignard reagents or organolithium compounds.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE
  • 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PROPANAMIDE

Uniqueness

The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H25NO7/c1-33-19-9-6-17(7-10-19)12-13-29-25(30)15-21(18-8-11-23-24(14-18)35-16-34-23)26-27(31)20-4-2-3-5-22(20)36-28(26)32/h2-11,14,21,31H,12-13,15-16H2,1H3,(H,29,30)

InChI Key

LFHSAXWUKHLPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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